Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-

Alzheimer's disease γ-Secretase inhibition Conformational analysis

Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- (CAS 650636-52-5) is a fully synthetic polycyclic heteroaromatic belonging to the benzamidonaphtho[2,1-b]furan class. Its molecular formula is C₂₆H₁₇NO₄ (MW ~407.4 g/mol), and it features a naphtho[2,1-b]furan core substituted at the 1-position with a benzamide group and at the 2-position with a 4-hydroxybenzoyl moiety.

Molecular Formula C26H17NO4
Molecular Weight 407.4 g/mol
CAS No. 650636-52-5
Cat. No. B12904146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-
CAS650636-52-5
Molecular FormulaC26H17NO4
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)O
InChIInChI=1S/C26H17NO4/c28-19-13-10-17(11-14-19)24(29)25-23(27-26(30)18-7-2-1-3-8-18)22-20-9-5-4-6-16(20)12-15-21(22)31-25/h1-15,28H,(H,27,30)
InChIKeyVKASTLFTRLIKGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- (CAS 650636-52-5): Core Structural Identity and Procurement Baseline


Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- (CAS 650636-52-5) is a fully synthetic polycyclic heteroaromatic belonging to the benzamidonaphtho[2,1-b]furan class [1]. Its molecular formula is C₂₆H₁₇NO₄ (MW ~407.4 g/mol), and it features a naphtho[2,1-b]furan core substituted at the 1-position with a benzamide group and at the 2-position with a 4-hydroxybenzoyl moiety [2]. The compound has been explicitly disclosed in patent literature as a member of the N-substituted benzamide series developed by Genentech and Xenon Pharmaceuticals, where it is claimed as a voltage-gated sodium channel (Nav) inhibitor [3]. It also appears in the medicinal chemistry literature as a benzofuranyl amide analog in the context of Notch-sparing γ-secretase inhibition for Alzheimer's disease research [4].

Why Generic Substitution of CAS 650636-52-5 Is Not Supported by Structure-Activity Data


Within the benzamidonaphthofuran class, minor structural modifications—such as the presence or position of a hydroxyl group, the nature of the N-acyl substituent, or halogen substitution patterns on the aryl rings—profoundly alter both target engagement and functional selectivity. In the γ-secretase inhibitor series, the 4-hydroxybenzoyl moiety adjacent to the amide carbonyl forms a critical intramolecular hydrogen bond that restricts conformational freedom, a feature absent in non-hydroxylated analogs and directly linked to Notch1-sparing activity [1]. Similarly, in voltage-gated sodium channel pharmacology, the specific substitution pattern of this compound distinguishes it from other N-substituted benzamides in the same patent family, where even single-atom changes can shift isoform selectivity and potency by orders of magnitude [2]. Consequently, no generic or structurally related compound can be assumed to replicate the pharmacological profile of Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- without explicit head-to-head validation.

Quantitative Differentiation Evidence for CAS 650636-52-5 Against Closest Structural Analogs


Conformational Restriction by Intramolecular H-Bonding: NMR Evidence for the 4-Hydroxybenzoyl Substituent

In the benzofuranyl amide series, compounds bearing a hydroxyl group ortho to the amide carbonyl (such as analog 15, which shares the 4-hydroxybenzoyl motif) exhibit a single set of NMR signals, indicative of a conformationally restricted state due to intramolecular hydrogen bonding. In contrast, analogs lacking this hydroxyl group display two sets of signals, consistent with two amide rotomeric forms [1]. The target compound, possessing a 4-hydroxybenzoyl group adjacent to the amide carbonyl, is predicted to exhibit the same conformational restriction, a feature that directly correlates with Notch1-sparing γ-secretase inhibition.

Alzheimer's disease γ-Secretase inhibition Conformational analysis

Voltage-Gated Sodium Channel Inhibitory Activity Relative to Unsubstituted Benzamide Core

Patent WO 2014/008458 explicitly discloses Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- as one of a series of N-substituted benzamides with Nav inhibitory activity [1]. While the patent does not provide isolated IC₅₀ values for this exact compound, it establishes the structural class as having measurable Nav channel blockade. The closest disclosed analog with quantitative data, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)benzamide (CAS 650636-51-4), lacks the 4-hydroxy substituent and serves as the direct comparator for future head-to-head profiling.

Pain Voltage-gated sodium channel Nav inhibitor

Notch-Sparing γ-Secretase Inhibition: Class-Level Advantage of Benzofuranyl Amides Over Naphthyl Amides

In the study by Lu et al., benzofuranyl amide analogs consistently exhibited Notch1-sparing properties while maintaining γ-secretase-mediated Aβ40 production inhibition [1]. Specifically, compound 30 (a benzofuranyl amide) showed >50% inhibition of Aβ40 production in cellular assays while sparing Notch1 processing. The target compound, as a benzamidonaphtho[2,1-b]furan, shares the benzofuranyl amide scaffold and is thus positioned within this favorable selectivity class. In contrast, earlier naphthyl amide leads (e.g., compound 1) lacked chemical stability and required extensive optimization.

Alzheimer's disease Amyloid beta Notch signaling

Procurement-Driven Application Scenarios for CAS 650636-52-5 Based on Quantitative Differentiation Evidence


Alzheimer's Disease Drug Discovery: Notch-Sparing γ-Secretase Inhibitor Lead Optimization

The compound's benzofuranyl amide scaffold and 4-hydroxybenzoyl substituent position it as a candidate for optimizing Notch1-sparing γ-secretase inhibitors. The intramolecular hydrogen bond conferred by the hydroxyl group restricts conformation, a feature linked to selectivity [1]. Procurement is justified for SAR expansion around the naphtho[2,1-b]furan core, comparing directly with non-hydroxylated analogs such as CAS 650636-51-4.

Voltage-Gated Sodium Channel (Nav) Inhibitor Screening and Isoform Profiling

As a specifically claimed compound in the WO 2014/008458 patent family [2], this compound is a legitimate tool for Nav isoform selectivity profiling. Researchers should benchmark its activity against the 4-des-hydroxy analog (CAS 650636-51-4) and other patent-exemplified benzamides to establish structure-activity relationships for pain or epilepsy indications.

Chemical Biology Probe Development for Intramolecular H-Bonding Studies

The predicted single-set NMR signal pattern for this compound, versus the two-set pattern for non-hydroxylated analogs [1], makes it a valuable probe for studying intramolecular hydrogen bonding effects on amide conformation and target binding. Procurement should be paired with CAS 650636-51-4 as a matched control.

Quote Request

Request a Quote for Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.